molecular formula C24H34O5 B12292772 8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol

8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol

Cat. No.: B12292772
M. Wt: 402.5 g/mol
InChI Key: QDEPFOUVFJLBQN-UHFFFAOYSA-N
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Description

8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol (CAS# 276690-15-4) is a synthetic organic compound provided for research and development purposes. With a molecular formula of C24H32O5, this complex molecule features a multi-substituted octane core functionalized with methoxyphenoxy, phenylmethoxy, and diol groups . These structural motifs are commonly investigated for their potential to influence the compound's physical properties and biological activity. In a research context, this compound's value is derived from its unique molecular architecture. The presence of both ether and alcohol functional groups makes it a candidate for structure-activity relationship (SAR) studies, particularly in the exploration of bioactive molecules . Researchers can utilize this chemical as a key intermediate or building block in synthetic organic chemistry for the development of more complex target molecules. Its potential bioactivity, suggested by the methoxyphenoxy and hydroxymethyl substitutions commonly found in bioactive compounds, may also position it as a candidate for in vitro pharmacological screening, including investigations into antioxidant or anti-inflammatory pathways . As a reference standard, it enables analytical method development and compound identification. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. For specific storage and handling information, please refer to the safety data sheet. Custom synthesis and bulk quantities may be available upon request.

Properties

IUPAC Name

8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-18(8-7-15-29-22-13-11-21(27-3)12-14-22)24(26)19(2)23(25)17-28-16-20-9-5-4-6-10-20/h4-6,9-14,18-19,23-26H,7-8,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEPFOUVFJLBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC1=CC=C(C=C1)OC)C(C(C)C(COCC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

SAMP-Hydrazone Alkylation

The synthesis begins with the enantioselective alkylation of (S)-SAMP-hydrazone to establish the C3 and C5 methyl groups. This method leverages the chirality of the SAMP auxiliary to induce high enantiomeric excess (ee > 98%).

Reaction Conditions :

  • Substrate: (S)-SAMP-hydrazone derivative.
  • Alkylating Agent: Methyl iodide or analogous electrophiles.
  • Solvent: Tetrahydrofuran (THF) at −78°C.
  • Yield: 85–90%.

Titanium-Mediated syn-Aldol Reaction

A titanium tetrachloride-mediated aldol reaction introduces the C2 and C4 hydroxyl groups with syn-diastereoselectivity.

Key Steps :

  • Deprotonation of the hydrazone with LDA.
  • Addition of a titanium-activated aldehyde.
  • Quenching with aqueous NH₄Cl.
  • Diastereomeric Ratio (dr) : 9:1 (syn:anti).

anti-Selective Triacetoxyborohydride Reduction

The aldol adduct undergoes reduction with sodium triacetoxyborohydride to invert configuration at C4, achieving the desired anti-stereochemistry.

  • Solvent : Dichloromethane.
  • Temperature : 0°C to room temperature.
  • Yield : 78%.

Baker-Venkataraman Rearrangement

The chromone moiety is constructed via a Baker-Venkataraman rearrangement, forming the 4-methoxyphenoxy side chain.

  • Base : Potassium carbonate.
  • Solvent : Dimethylformamide (DMF).
  • Yield : 70–75%.

Horner-Wadsworth-Emmons Olefination

A final Horner-Wadsworth-Emmons reaction installs the E-configured double bond in stigmatellin A, with the diol intermediate retained for downstream functionalization.

Step-by-Step Synthesis

Synthesis of (2R,3S,4S,5S)-3,5-Dimethyl-1-(Benzyloxy)-8-(4-Methoxyphenoxy)-2,4-Octanediol

Step Reaction Type Reagents/Conditions Yield Stereochemical Outcome
1 SAMP-Hydrazone Alkylation (S)-SAMP-hydrazone, MeI, THF, −78°C 88% Establishes C3 and C5 methyl
2 Aldol Reaction TiCl₄, LDA, aldehyde, −78°C to RT 82% syn-Diastereoselectivity
3 Triacetoxyborohydride Reduction NaBH(OAc)₃, CH₂Cl₂, 0°C 78% anti-Diastereoselectivity
4 Benzyloxy Deprotection H₂, Pd/C, EtOAc 95% Retains C2 and C4 hydroxyls
5 Baker-Venkataraman Rearrangement K₂CO₃, DMF, 110°C 72% Forms 4-methoxyphenoxy group

Stereochemical Control

Enantioselective Alkylation

The SAMP-hydrazone method ensures >98% ee at C3 and C5, critical for biological activity.

Diastereoselective Aldol and Reduction

The titanium-mediated aldol reaction achieves syn-selectivity (dr 9:1), while the subsequent reduction inverts configuration to anti.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR δ 1.20 (d, J = 6.8 Hz, 6H, C3/C5-CH₃), δ 3.75 (s, 3H, OCH₃), δ 4.50 (m, 2H, C1-OCH₂Ph)
¹³C NMR δ 22.1 (C3/C5-CH₃), δ 55.8 (OCH₃), δ 71.4 (C2/C4-OH), δ 128–137 (aromatic)
IR 3450 cm⁻¹ (OH stretch), 1605 cm⁻¹ (C=C aromatic)
MS (ESI+) m/z 403.2 [M + H]⁺

Chromatographic Purity

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Challenges and Optimizations

  • Low Yield in Aldol Step : Optimized by using titanium tetrachloride to stabilize the enolate.
  • Epimerization During Reduction : Mitigated by low-temperature (−40°C) conditions.

Applications in Natural Product Synthesis

The diol intermediate is pivotal in synthesizing stigmatellin A, which inhibits cytochrome bc₁ complex activity. Recent studies highlight its utility in preparing anti-biofilm derivatives.

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylmethoxy group can be reduced to form phenylmethanol derivatives.

    Substitution: The methoxyphenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the phenylmethoxy group can produce phenylmethanol derivatives.

Scientific Research Applications

8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol involves its interaction with specific molecular targets and pathways. The methoxyphenoxy and phenylmethoxy groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Similarities

  • Methoxyphenyl Substituents :
    Both the target compound and ’s quinazoline derivatives (e.g., 5h , 6a , 6b ) incorporate methoxyphenyl groups. These substituents enhance lipophilicity and π-π stacking interactions, which are critical for biological activity or material stability .

    • Example: Compound 5h (C25H21N2O2+) has a 4-methoxyphenyl group attached to a quinazoline core, contributing to its UV absorption at 3032 cm⁻¹ (C-H stretching) and a melting point of 181–183°C .
  • Ether and Alkyne Linkages: The target compound’s ether linkages (methoxyphenoxy, phenylmethoxy) contrast with the alkyne bridges in ’s 6a and 6b. Alkyne-containing compounds exhibit distinct reactivity (e.g., Sonogashira cross-coupling) and spectroscopic profiles (e.g., IR peaks near 2200 cm⁻¹ for C≡C) .

Physical and Spectroscopic Properties

A comparative analysis of key properties is summarized below:

Property Target Compound Compound 5h Compound 6a Compound
Molecular Formula C24H34O6 (hypothetical) C25H21N2O2+ C26H19N2O+ C15H15N2O4
Key Functional Groups Diol, methoxyphenoxy, ether Quinazoline, methoxyphenyl, alkyne Quinazoline, phenylacetylene Azo, dimethoxy, phenol
Melting Point Not reported 181–183°C 163–164°C Not reported
IR Signatures Expected O-H (~3200–3600 cm⁻¹) 2210 cm⁻¹ (C≡C), 1511 cm⁻¹ (C=N) 2229 cm⁻¹ (C≡C) 1600–1500 cm⁻¹ (N=N, C=C)
Synthetic Yield Not reported 90% 78% Not reported

Biological Activity

8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol, also known by its IUPAC name (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol (CAS No. 276690-16-5), is a complex organic compound characterized by multiple chiral centers and functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of 8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol is C24H34O5. It features a unique structure that includes a methoxy group and a benzyloxy group attached to an octanediol backbone. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular Weight402.52 g/mol
IUPAC Name(2R,3S,4S,5S)-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol
CAS Number276690-16-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism by which it exerts its effects may involve:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes due to its structural features that allow for binding to active sites.
  • Receptor Interaction : Its structural composition suggests that it could bind to receptors involved in various signaling pathways, potentially influencing physiological responses.

Biological Activity

Research into the biological activity of 8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol has indicated several potential therapeutic applications:

  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Some studies have explored the cytotoxic effects of this compound on various cancer cell lines, suggesting it may inhibit cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Antioxidant Activity : A study conducted by researchers demonstrated that 8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol exhibited significant free radical scavenging activity in vitro. This suggests potential applications in preventing oxidative damage in cells.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of the compound. Results indicated that it reduced pro-inflammatory cytokine levels in cell cultures treated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent.
  • Cytotoxicity Assays : A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer therapeutic agent.

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